N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-3,3-diphenylpropanamide
Description
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-3,3-diphenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O3/c31-27(15-24(20-9-3-1-4-10-20)21-11-5-2-6-12-21)29-22-16-28-30(17-22)18-23-19-32-25-13-7-8-14-26(25)33-23/h1-14,16-17,23-24H,15,18-19H2,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGIGCHAFGJURRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-3,3-diphenylpropanamide typically involves multiple steps, starting with the preparation of the 2,3-dihydro-1,4-benzodioxin-2-ylmethyl intermediate. This intermediate can be synthesized by reacting 1,4-benzodioxane with appropriate reagents under controlled conditions .
The next step involves the formation of the pyrazole ring, which can be achieved by reacting the intermediate with hydrazine derivatives under acidic or basic conditions . The final step is the coupling of the pyrazole intermediate with 3,3-diphenylpropanoyl chloride in the presence of a base such as triethylamine to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-3,3-diphenylpropanamide can undergo various chemical reactions, including:
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles in the presence of catalysts.
Major Products
The major products formed from these reactions include quinone derivatives, alcohols, amines, and substituted pyrazoles .
Scientific Research Applications
N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-3,3-diphenylpropanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and materials.
Material Science: Its unique properties make it a candidate for the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-3,3-diphenylpropanamide involves its interaction with specific molecular targets and pathways. The benzodioxin and pyrazole rings are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The compound may inhibit or activate specific pathways, depending on its structure and the nature of the target .
Comparison with Similar Compounds
BG03305: N-{1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-4-oxo-4-phenylbutanamide
BG02052: N-{1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-1H-indole-3-carboxamide
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide
- Structure : Features a benzodioxin-propanamide linked to a sulfanyl-benzazepine group.
- Molecular Weight : 398.48 g/mol (C₂₁H₂₂N₂O₄S) .
- Key Differences :
- The sulfur atom in the sulfanyl group may alter metabolic pathways (e.g., slower oxidation) and improve solubility.
- The benzazepine ring introduces a nitrogen-rich heterocycle, which could facilitate hydrogen bonding in biological targets.
Compound 3 from : 3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)-N-phenethylpropanamide
- Structure: Contains a pyridazinone core instead of benzodioxin-pyrazole.
- Phenethylamide substituent may confer different pharmacokinetic profiles compared to diphenylpropanamide.
Data Table: Structural and Physicochemical Comparison
Biological Activity
N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-3,3-diphenylpropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and therapeutic implications of this compound based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 2,3-dihydro-1,4-benzodioxin derivatives with pyrazole and diphenylpropanamide moieties. The synthetic pathway often includes the use of various coupling agents and solvents to facilitate the formation of the desired amide linkage.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds with similar structures have shown promising results against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific compound this compound has been evaluated for its antiproliferative effects in vitro.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| A549 (Lung Cancer) | 10 | Cell cycle arrest |
| HCT116 (Colon Cancer) | 12 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also been assessed for antimicrobial properties. Pyrazole derivatives are known to exhibit a broad spectrum of antibacterial and antifungal activities. In vitro studies demonstrated that this compound effectively inhibited the growth of several pathogenic bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 30 |
| Candida albicans | 20 |
Anti-inflammatory Activity
The anti-inflammatory effects of pyrazole derivatives are well-documented. This compound has been shown to reduce pro-inflammatory cytokines in various models.
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymes : The compound may inhibit enzymes involved in cancer progression and inflammation.
- Receptor Binding : Pyrazole derivatives often bind to estrogen receptors and other nuclear receptors, modulating gene expression related to cell growth and survival.
- Oxidative Stress Reduction : Antioxidant properties may play a role in mitigating oxidative stress-related damage in cells.
Case Studies
Several case studies have documented the efficacy of pyrazole derivatives in preclinical models:
- Breast Cancer Model : A study demonstrated that treatment with this compound significantly reduced tumor size in MCF-7 xenografts.
- Diabetes Model : Research indicated that this compound improved insulin sensitivity and reduced blood glucose levels in diabetic rats.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
